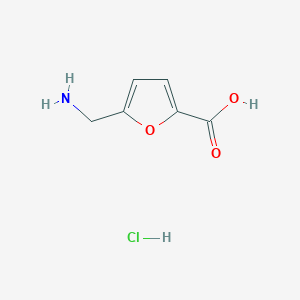
3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14BrCl2NO . It has a molecular weight of 327.05 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position .
Physical And Chemical Properties Analysis
“3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” is a white to pale yellow powder .
Applications De Recherche Scientifique
Metabolic Activity in Obesity Studies
Research on similar compounds, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has shown significant results in obesity studies. Specifically, its chronic administration in obese rats led to reduced food intake and weight gain, alongside an increase in free fatty acid concentration. These findings underline the compound's potential in metabolic activity research related to obesity and weight management (Massicot, Steiner, & Godfroid, 1985).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure of related compounds like 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) has been characterized through various techniques, including single crystal X-ray diffraction and FTIR spectrum. This compound's crystal structure provides valuable insights into the atomic and molecular arrangements, which are crucial for understanding the chemical properties and potential applications of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Polymorphism in Local Anaesthetic Drugs
The study of local anaesthetic drugs, including those with structural similarities to 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride, offers insights into crystal polymorphism. Characterization through thermal analysis, vibrational spectroscopic methods, and solid-state NMR contributes to understanding the physicochemical properties, stability, and molecular-level mobility of these compounds, potentially informing their application in medical and pharmaceutical contexts (Schmidt, 2005).
Propriétés
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHCQXIEBIMQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)




![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)





![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)